molecular formula C12H7ClN2OS3 B10952308 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B10952308
M. Wt: 326.9 g/mol
InChI Key: SZEJCYRSPJKVSH-UHFFFAOYSA-N
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Description

N~2~-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiazole ring and a thiophene ring, both of which are known for their significant biological and chemical properties

Preparation Methods

The synthesis of N2-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-chloro-2-thiophenecarboxaldehyde with thiourea to form the thiazole ring, followed by further functionalization to introduce the thiophene carboxamide group . Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N~2~-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiophene and thiazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N~2~-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . The exact molecular pathways depend on the specific application and target organism or cell type.

Comparison with Similar Compounds

N~2~-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE can be compared with other thiazole and thiophene derivatives:

The uniqueness of N2-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C12H7ClN2OS3

Molecular Weight

326.9 g/mol

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C12H7ClN2OS3/c13-10-4-3-8(19-10)7-6-18-12(14-7)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)

InChI Key

SZEJCYRSPJKVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl

Origin of Product

United States

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